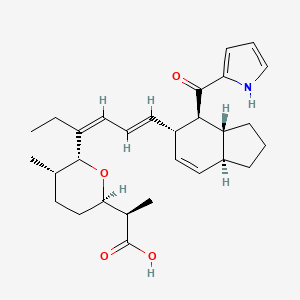

Deethylindanomycin

Description

Primary Microbial Sources

The production of Deethylindanomycin (B1670185) is predominantly associated with two species of Streptomyces: Streptomyces setonii and Streptomyces antibioticus. These bacteria are the most well-documented sources from which the compound has been consistently isolated and characterized.

Streptomyces setonii was the first identified microbial source of this compound, which was also referred to by its investigational name, A83094A. ui.ac.idresearchgate.net The initial discovery and characterization of this compound as a novel pyrrole-ether antibiotic were the results of fermentation and isolation studies conducted on a specific strain of S. setonii. ui.ac.idresearchgate.net This foundational research established the chemical structure of the compound and confirmed its production by this bacterial species. The antibiotic produced by S. setonii was noted for its structural similarity to Indanomycin (B8058501). ui.ac.idresearchgate.net

In addition to terrestrial strains, marine-derived Streptomyces have been identified as producers of this compound. Specifically, the marine Streptomyces antibioticus strain PTZ0016, isolated from marine sediments, was found to produce this compound along with several new, structurally related analogues. nih.govinvivochem.com This discovery was the result of a screening program focused on finding new bioactive substances from marine microorganisms, where an extract from the cultured broth of strain PTZ0016 showed significant activity. invivochem.com Bioassay-guided fractionation led to the successful isolation and characterization of this compound from this marine strain. nih.govinvivochem.com

While S. setonii and S. antibioticus are the primary, well-documented producers of this compound, the broader family of indanomycin-related antibiotics is produced by various Streptomyces species. invivochem.comnih.gov For instance, the parent compound, Indanomycin, is produced by Streptomyces antibioticus NRRL 8167, and another analogue, Cafamycin, was isolated from a Streptomyces species. nih.govresearchgate.net While direct, peer-reviewed evidence is limited, at least one chemical supplier has noted that the structure of this compound has been reported in Streptomyces griseus, though primary research confirming this is not widely available. invivochem.com As of now, the scientific literature robustly supports only S. setonii and S. antibioticus as confirmed producers of this compound. ui.ac.idresearchgate.netnih.gov

Diverse Ecological Niches of Producing Organisms

The bacteria responsible for producing this compound inhabit varied and distinct ecological environments. This demonstrates their adaptability and the widespread distribution of antibiotic-producing Streptomyces in nature.

The marine ecosystem is a significant reservoir for microbial diversity and novel bioactive compounds. nih.gov The isolation of this compound from Streptomyces antibioticus strain PTZ0016, which was sourced from marine sediments, underscores the importance of marine environments as a source for this compound. nih.govinvivochem.com Marine actinobacteria, like strain PTZ0016, thrive in unique conditions of salinity, pressure, and nutrient availability, which can drive the evolution of unique metabolic pathways for producing specialized metabolites.

Endophytes are microorganisms that live within the tissues of plants without causing any apparent disease. nih.gov Research has confirmed that species known to produce this compound can exist as endophytes. A study identified Streptomyces setonii as an endophyte isolated from the wood of plants belonging to the Celastraceae family, including Maytenus aquifolia. nih.gov Similarly, various strains of Streptomyces antibioticus have been isolated as endophytes from the roots, stems, and leaves of several medicinal plants, such as Curcuma domestica. ui.ac.idnih.gov This endophytic lifestyle suggests a symbiotic relationship where the bacterium may contribute to the host plant's defense by producing bioactive compounds like this compound. nih.govresearchgate.net

Data Tables

Table 1: Primary Microbial Producers of this compound

| Microbial Species | Strain Example(s) | Key Findings | Reference(s) |

| Streptomyces setonii | A83094A | First identified producer of this compound. | researchgate.net, ui.ac.id, researchgate.net |

| Streptomyces antibioticus | PTZ0016 | Marine-derived strain confirmed to produce this compound and related analogues. | nih.gov, invivochem.com |

Table 2: Ecological Niches of this compound-Producing Bacteria

| Ecological Niche | Producing Species | Host/Source Example | Key Insight | Reference(s) |

| Marine | Streptomyces antibioticus | Marine Sediments | Marine environments are a key source for discovering novel antibiotic producers. | nih.gov, invivochem.com |

| Endophytic | Streptomyces setonii | Maytenus aquifolia (Wood) | Producing species can live symbiotically within plant tissues. | nih.gov |

| Endophytic | Streptomyces antibioticus | Curcuma domestica (Roots, Stems, Leaves) | Demonstrates the presence of producing bacteria in various parts of medicinal plants. | nih.gov, ui.ac.id |

Properties

Molecular Formula |

C29H39NO4 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 |

InChI Key |

HSZFOQSMGNAIJM-WDSRKPHJSA-N |

Isomeric SMILES |

CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C |

Origin of Product |

United States |

Origin, Isolation, and Microbial Producers

Diverse Ecological Niches of Producing Organisms

Invertebrate Digestive Tracts as Unexplored Habitats

The quest for novel bioactive compounds has led researchers to explore unique ecological niches, with the digestive tracts of invertebrates emerging as a particularly promising frontier. These environments host a diverse and often symbiotic microbiota, including various species of Streptomyces, which play crucial roles in processes such as food digestion and defense against pathogens for their hosts. researchgate.netnih.gov

The gut of insects, in particular, has been identified as a rich reservoir of Streptomyces capable of producing a variety of secondary metabolites. For instance, studies on termites have revealed the presence of Streptomyces species that synthesize potent antifungal and antibacterial compounds. researchgate.net Research on carpenter ants has led to the discovery of novel alkaloids with antimetastatic and anti-inflammatory properties produced by a gut-associated Streptomyces strain. nih.gov Similarly, the gut of silkworms has yielded Streptomyces that produce bombyxamycins, which exhibit antibacterial and antiproliferative activities. nih.gov

Marine invertebrates also harbor a wealth of actinomycetes with the potential for producing novel therapeutics. Streptomyces species associated with marine sponges, tunicates, and other marine animals have been shown to produce a diverse array of bioactive compounds, including alkaloids and macrolides with cytotoxic properties. researchgate.net

This growing body of evidence underscores the vast, yet largely untapped, potential of invertebrate digestive tracts as a source for the discovery of new microorganisms and their unique chemical products, such as Deethylindanomycin (B1670185).

Methodologies for Compound Isolation in Academic Settings

The isolation of this compound from the fermentation broth of Streptomyces setonii in a laboratory setting involves a multi-step process designed to separate the target compound from a complex mixture of other metabolites and cellular components. While the specific details can vary, the general methodology follows a well-established workflow for the purification of natural products.

The process typically begins with the large-scale fermentation of the Streptomyces setonii strain in a suitable liquid culture medium. The composition of the fermentation medium is critical and is optimized to maximize the production of this compound. Key parameters that are controlled during fermentation include the carbon and nitrogen sources, pH, temperature, and aeration. frontiersin.org

Following fermentation, the first step in the isolation process is the separation of the microbial biomass from the culture broth, usually achieved through centrifugation or filtration. The bioactive compound, this compound, is then extracted from the culture filtrate using solvent extraction. An organic solvent, such as ethyl acetate, is commonly used to selectively partition the compound from the aqueous broth. researchgate.net

The crude extract obtained from the solvent extraction is a complex mixture and requires further purification. This is typically accomplished using various chromatographic techniques. Column chromatography, using stationary phases like silica (B1680970) gel, is a common initial purification step. The extract is loaded onto the column, and different solvents or solvent mixtures are passed through to separate the components based on their polarity. The fractions are collected and tested for their biological activity to identify those containing this compound. mdpi.com

Further purification of the active fractions is often necessary and can be achieved using more advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC). HPLC offers higher resolution and is used to isolate the compound to a high degree of purity. researchgate.net

Finally, the structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to verify its molecular weight and chemical structure. mdpi.com

Table 1: General Steps for the Isolation of this compound

| Step | Description | Key Techniques |

| 1. Fermentation | Large-scale cultivation of Streptomyces setonii in a nutrient-rich medium to promote the production of this compound. | Bioreactors, Shaker flasks |

| 2. Extraction | Separation of this compound from the culture broth. | Centrifugation, Filtration, Solvent Extraction (e.g., with ethyl acetate) |

| 3. Chromatography | Purification of the crude extract to isolate this compound from other metabolites. | Column Chromatography (e.g., Silica Gel), High-Performance Liquid Chromatography (HPLC) |

| 4. Structure Elucidation | Confirmation of the chemical structure and identity of the isolated compound. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Biosynthetic Pathways and Genetic Underpinnings

Analysis of Polyketide Synthase (PKS) Biosynthetic Gene Clusters (BGCs)

The core scaffold of Deethylindanomycin (B1670185) is assembled by a Type I Polyketide Synthase (PKS), a large, modular enzyme complex that functions like a molecular assembly line. The genetic instructions for this synthase and the subsequent tailoring enzymes are clustered together on the chromosome of the producing organism.

While the specific BGC for this compound from its producer, Streptomyces setonii, has been noted, detailed analysis has primarily focused on the BGC responsible for Indanomycin (B8058501) synthesis in Streptomyces antibioticus NRRL 8167. nih.govnih.gov This foundational research identified an approximately 80-kilobase (kb) DNA region containing the complete genetic information for Indanomycin production. nih.gov The cluster was found to house five large genes encoding the subunits of the polyketide synthase, alongside 18 other open reading frames (ORFs) predicted to be involved in precursor supply, tailoring, and regulation. nih.gov The direct involvement of this cluster in producing the pyrroloketoindane scaffold was unequivocally confirmed through targeted gene deletion experiments, which abolished antibiotic production. nih.gov Given the high structural similarity between Indanomycin and this compound, the this compound BGC is expected to be highly homologous in both gene content and organization.

The biosynthesis of Indanomycin is a classic example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. researchgate.net The process initiates with an NRPS module that incorporates an amino acid to form the pyrrole (B145914) headpiece, which is then passed to the PKS modules for chain elongation. researchgate.net

The primary structural difference between Indanomycin and this compound is the absence of an ethyl group at the C16 position. nih.gov This variation arises from the selection of a specific extender unit by one of the PKS modules during polyketide chain assembly. The Indanomycin PKS utilizes an ethylmalonyl-CoA extender unit to install the C16-ethyl group. In contrast, the this compound PKS would incorporate a malonyl-CoA unit at the corresponding step, resulting in a proton instead of an ethyl group at this position. This difference in substrate specificity within a single PKS module is a common mechanism for generating structural diversity among related natural products.

Comparative analysis between the Indanomycin BGC (idm) and other putative pyrroloketoindane clusters has provided further insights into their biosynthesis, particularly regarding the terminal cyclization and chain-release mechanisms. researchgate.net

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| idmL-P | Hybrid NRPS-PKS enzymes | Assemble the core non-ribosomal peptide-polyketide chain. researchgate.net |

| idmP (Module 11) | Terminal PKS module with cyclase (Cyc11) domain | Performs the final polyketide extension and catalyzes the formation of the tetrahydropyran (B127337) ring. researchgate.netresearchgate.net |

| idmH | Putative cyclase (Diels-Alderase) | Catalyzes the intramolecular [4+2] cycloaddition to form the indane ring system. researchgate.net |

| NRPS portion | Non-Ribosomal Peptide Synthetase | Activates L-proline and initiates the formation of the pyrrole moiety. researchgate.net |

Bioinformatic analysis of the Indanomycin gene cluster has been instrumental in predicting the sequence of biosynthetic events. researchgate.net The pathway is predicted to start with the NRPS-mediated generation of a pyrrole moiety from L-proline. researchgate.net This starter unit is then elongated by the sequential action of ten PKS modules, which add malonyl-CoA and methylmalonyl-CoA extender units. researchgate.net

A particularly noteworthy prediction from the bioinformatic analysis is the nature of the final PKS module, IdmP. nih.gov Unlike most PKS systems that terminate with a thioesterase (TE) domain to hydrolytically release the final product, the Indanomycin PKS lacks a TE domain. nih.govresearchgate.net Instead, its terminal module contains an unusual cyclase domain, designated Cyc11. researchgate.net This predicts a novel mechanism where chain termination is directly coupled to a cyclization event, specifically the formation of the tetrahydropyran ring, before the molecule is released from the synthase. researchgate.net

Elucidation of Key Enzymatic Transformations and Precursor Incorporations

The assembly of the complex, three-dimensional architecture of this compound from a linear precursor chain involves several critical enzymatic transformations, most notably a series of intramolecular cyclizations.

A key event in the maturation of the pyrroloketoindane scaffold is the formation of the central indane ring system. This transformation is postulated to occur via an enzyme-catalyzed intramolecular Diels-Alder [4+2] cycloaddition. researchgate.netresearchgate.net This type of reaction is a powerful tool in chemical synthesis for forming multiple stereocenters and complex ring systems in a single, efficient step. organicreactions.orgrsc.org

In the Indanomycin pathway, after the linear polyketide has been assembled and the tetrahydropyran ring has been formed by the Cyc11 domain, the resulting intermediate is released from the PKS complex. researchgate.net A discrete, standalone cyclase enzyme, IdmH, is then proposed to catalyze the intramolecular Diels-Alder reaction, which constructs the bicyclic indane core of the molecule. researchgate.net The existence of dedicated "Diels-Alderase" enzymes highlights nature's elegant solutions for constructing molecular complexity. researchgate.net

The biosynthesis of this compound begins not with a typical PKS starter unit, but with a pyrrole ring derived from an amino acid. researchgate.net This is the responsibility of the NRPS component of the hybrid enzyme system. The pathway initiates with the activation of the amino acid L-proline by a dedicated NRPS module. researchgate.net The enzyme-bound proline is then believed to undergo oxidation to form a pyrrole-2-carboxyl-thioester. nih.gov This reaction is likely catalyzed by an FAD-dependent dehydrogenase, which creates the aromatic pyrrole ring system. nih.gov This newly formed pyrrole serves as the starter unit that is subsequently passed to the first PKS module, beginning the iterative process of polyketide chain elongation. researchgate.net

Experimental Approaches for Biosynthetic Pathway Delineation

Elucidating the precise sequence of events in a biosynthetic pathway requires a combination of genetic and biochemical techniques. These experimental approaches provide insights into the precursor molecules, the sequence of their incorporation, and the functions of the individual enzymes within the pathway.

Stable isotope labeling is a powerful technique to trace the metabolic origins of a natural product. In this approach, isotopically enriched precursors (e.g., containing ¹³C, ¹⁵N, or ²H) are fed to the producing organism. The resulting labeled natural product is then isolated, and the positions of the incorporated isotopes are determined, typically by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This information allows for the unambiguous identification of the building blocks of the molecule.

For a compound like this compound, a series of feeding experiments with labeled precursors would be necessary to fully delineate its biosynthetic origins. Based on its indenoterpene structure, the logical precursors to investigate would include:

| Precursor | Isotope | Information Gained |

| [1- ¹³C]Acetate | ¹³C | Incorporation pattern into the polyketide backbone. |

| [1- ¹³C]Propionate | ¹³C | Incorporation pattern into the polyketide backbone, identifying methyl branches derived from methylmalonyl-CoA. |

| [U- ¹³C₆]Glucose | ¹³C | General labeling to identify all carbon atoms derived from primary metabolism. |

| [¹⁵N]Amino Acids (e.g., Glutamate, Aspartate) | ¹⁵N | Origin of the nitrogen atom in the pyrrole moiety. |

| [methyl- ¹³C]Methionine | ¹³C | Source of any methyl groups added by methyltransferases. |

This table outlines hypothetical stable isotope labeling experiments to elucidate the biosynthetic pathway of this compound.

Precursor-directed biosynthesis is a related technique where synthetic analogues of natural precursors are fed to the producing organism. nih.govnih.gov If the biosynthetic enzymes are sufficiently permissive, these unnatural precursors can be incorporated, leading to the production of novel analogues of the natural product. This approach not only provides further evidence for the natural biosynthetic pathway but also offers a means to generate new chemical diversity. acs.orgacs.org

Strategies for Activation of Cryptic or Silent Biosynthetic Gene Clusters

Genomic sequencing of actinomycetes has revealed that a large proportion of their BGCs are not expressed under standard laboratory culture conditions. These are often referred to as "silent" or "cryptic" gene clusters and represent a vast, untapped reservoir of novel natural products. While the specific BGC for this compound has not been reported as silent, the strategies developed to activate such clusters are broadly applicable for enhancing the production of known compounds or discovering new ones.

Several powerful strategies have been developed to awaken these silent BGCs:

Promoter Engineering: One of the most direct methods is to replace the native promoter of a silent BGC with a strong, constitutive promoter using techniques like CRISPR-Cas9. This bypasses the natural regulatory control and forces the expression of the biosynthetic genes.

Ribosome Engineering: Mutations in ribosomal proteins, such as RpsL (S12), or in RNA polymerase subunits, like RpoB, can alter the global translational or transcriptional landscape of the cell. This can sometimes lead to the serendipitous activation of silent BGCs.

Co-culture: Cultivating the producing strain with other microorganisms can trigger the expression of silent BGCs. The inter-species communication, mediated by small molecule signals, can mimic the natural ecological triggers for secondary metabolite production.

Elicitor Screening: High-throughput screening of small molecule libraries can identify specific "elicitors" that induce the expression of a silent BGC. This approach can help to identify the natural signaling molecules that regulate the pathway.

Global Regulator Manipulation: Deleting or overexpressing genes that encode global regulatory proteins can have pleiotropic effects on secondary metabolism, often leading to the activation of multiple silent BGCs. sciepublish.com

These strategies, summarized in the table below, provide a robust toolkit for unlocking the hidden biosynthetic potential of microbial strains.

| Strategy | Mechanism of Action | Key Advantages |

| Promoter Engineering | Bypasses native regulation by inserting a strong, constitutive promoter. | Direct and targeted activation of a specific gene cluster. |

| Ribosome Engineering | Alters global translation or transcription, indirectly activating silent clusters. | Can activate multiple clusters simultaneously; does not require knowledge of the specific regulatory mechanism. |

| Co-culture | Mimics natural microbial interactions to induce gene expression. | Ecologically relevant; can reveal novel inter-species signaling pathways. |

| Elicitor Screening | Identifies small molecules that act as specific inducers of a gene cluster. | Can provide insights into the natural regulation of the pathway. |

| Global Regulator Manipulation | Modifies the expression of master regulatory genes to affect multiple pathways. | Broad impact on the secondary metabolome, potentially activating many clusters at once. |

This table summarizes common strategies for the activation of silent biosynthetic gene clusters.

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for Deethylindanomycin (B1670185) and its Structural Analogues

The total synthesis of this compound, while not explicitly detailed in publicly available literature, can be largely inferred from the successful total syntheses of its close structural analogue, Indanomycin (B8058501) (also known as X-14547A). researchgate.netnih.gov These synthetic endeavors have established a foundation of strategic approaches and chemical methodologies that are directly applicable to the construction of this compound. The core structure of both molecules features a substituted tetrahydropyran (B127337) ring linked to a functionalized hexahydroindenyl moiety via a polyene chain.

Development of Stereoselective Synthetic Methodologies

A paramount challenge in the synthesis of this compound is the precise control of the numerous stereocenters within its structure. The synthetic strategies developed for Indanomycin have heavily relied on stereoselective reactions to establish the required relative and absolute stereochemistry of the tetrahydropyran and hexahydroindenyl fragments. acs.orgresearchgate.net

Key stereoselective methodologies that would be applicable to the synthesis of this compound include:

Substrate-controlled diastereoselective reactions: The inherent chirality of intermediates can be used to direct the stereochemical outcome of subsequent reactions. For instance, the stereocenters within the growing carbon chain can influence the facial selectivity of additions to carbonyl groups or the approach of reagents to double bonds.

Chiral auxiliary-based methods: The temporary incorporation of a chiral auxiliary can effectively control the stereochemistry of reactions such as alkylations or aldol (B89426) additions. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Asymmetric catalysis: The use of chiral catalysts, such as those employed in asymmetric hydrogenation, epoxidation, or dihydroxylation reactions, provides an efficient means to introduce stereocenters with high enantioselectivity.

The synthesis of the highly substituted tetrahydropyran moiety, a common feature in polyether antibiotics, often involves stereospecific methods for the construction of polysubstituted tetrahydropyrans from acyclic precursors. researchgate.net These methods are crucial for establishing the correct stereochemical configuration of the substituents on the pyran ring.

Key Synthetic Transformations and Cascade Reactions

The assembly of the complex carbon skeleton of this compound necessitates a diverse array of powerful and reliable chemical transformations. Based on the synthesis of Indanomycin, several key transformations would be instrumental:

Aldol reactions: To form key carbon-carbon bonds and introduce hydroxyl and methyl functionalities with stereocontrol.

Wittig-type olefination reactions: To construct the polyene chain linking the two main fragments of the molecule.

Cyclization reactions: Intramolecular reactions to form the tetrahydropyran and hexahydroindene ring systems.

Protection/deprotection strategies: Careful planning of protecting groups is essential to mask reactive functional groups while other parts of the molecule are being manipulated.

Cascade reactions , which involve a sequence of two or more transformations in a single pot, offer an elegant and efficient approach to rapidly build molecular complexity. acs.orgnih.govresearchgate.net In the context of polyether antibiotic synthesis, cascade reactions can be employed to construct multiple rings and stereocenters in a single operation, significantly shortening the synthetic sequence. For example, a cascade involving an epoxide opening followed by a cyclization could be envisaged for the formation of the tetrahydropyran ring.

Design and Synthesis of this compound Derivatives

The generation of structural analogues of this compound is a key objective for exploring the structure-activity relationships (SAR) of this class of compounds and for developing new agents with improved biological profiles.

Synthesis of Iso-16-Deethylindanomycin and its Methyl Esters

While specific literature on the synthesis of "iso-16-deethylindanomycin" is not available, it is reasonable to assume this name refers to an epimer at the C16 position. In this compound, C16 is the carbon within the tetrahydropyran ring that bears a methyl group (in the parent Indanomycin, this is an ethyl group). The synthesis of this diastereomer would require a modification of the stereocontrolling steps that establish the stereochemistry at this center.

The stereocenter at C16 would likely be introduced during the synthesis of the tetrahydropyran fragment. By employing a different diastereoselective reaction or a different chiral auxiliary, the opposite stereochemistry at C16 could be achieved. For example, if an aldol reaction is used to set this stereocenter, changing the chiral auxiliary on the enolate or using a different set of reaction conditions could favor the formation of the "iso" diastereomer.

Once the "iso-16-deethylindanomycin" has been synthesized, its methyl ester can be readily prepared through standard esterification procedures. Treatment of the carboxylic acid group of iso-16-deethylindanomycin with a methylating agent such as diazomethane (B1218177) or with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) would yield the corresponding methyl ester.

The synthesis of methyl esters of related natural products is a common practice to aid in purification, characterization, or to modify the compound's pharmacokinetic properties. nih.gov

Rational Design of Structural Variations and Modifications

The rational design of structural variations of this compound is guided by the desire to enhance its biological activity, selectivity, and pharmacokinetic properties. Modifications can be targeted to different parts of the molecule, including the tetrahydropyran ring, the hexahydroindenyl moiety, the polyene linker, and the pyrrole-2-carbonyl group.

Common strategies for the rational design of polyether ionophore analogues include:

Modification of the carboxylic acid: Esterification or amidation of the carboxylic acid can influence the compound's polarity and ability to be transported across cell membranes.

Substitution on the aromatic/heterocyclic rings: Modification of the pyrrole (B145914) ring or the indane system can impact the molecule's interaction with biological targets.

Variation of the substituents on the tetrahydropyran ring: As discussed for iso-16-deethylindanomycin, altering the stereochemistry or the nature of the substituents on the tetrahydropyran ring can have a significant effect on biological activity.

The synthesis of these rationally designed derivatives would leverage the same synthetic methodologies developed for the total synthesis of the natural product, with the introduction of the desired modifications at appropriate stages of the synthetic sequence.

Advanced Organic Synthetic Methodologies Applicable to Polyether Natural Products

The synthesis of complex polyether natural products like this compound has been a driving force for the development of new and powerful synthetic methods. researchgate.net Many advanced organic synthetic methodologies are highly relevant to the construction of these challenging molecules.

Some of these advanced methods include:

Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations offers an alternative to metal-based catalysts and has been successfully applied to the synthesis of complex natural products.

Metathesis reactions: Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds and for the synthesis of macrocyclic structures.

C-H activation/functionalization: The direct functionalization of carbon-hydrogen bonds offers a highly atom-economical and efficient way to introduce new functional groups and to construct complex molecular architectures.

Flow chemistry: Performing reactions in continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control, which is particularly beneficial for the multi-step synthesis of complex molecules.

These advanced methodologies, in conjunction with established synthetic strategies, will continue to facilitate the synthesis of this compound and its analogues, paving the way for a deeper understanding of their biological function and the development of new therapeutic agents.

Structural Elucidation and Stereochemical Investigations

Advanced Spectroscopic Techniques for Comprehensive Structure Determination

Modern organic chemistry relies on a suite of powerful spectroscopic techniques to map out molecular structures. Each method provides a unique type of information, and their combined application is essential for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. isibugs.org A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be fundamental to piecing together the carbon-hydrogen framework of Deethylindanomycin (B1670185).

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their multiplicity (splitting patterns), which indicates adjacent protons. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing spin systems and tracing out chains of connected protons within the molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual spin systems identified by COSY and for positioning quaternary carbons and heteroatoms within the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule.

A hypothetical table of NMR data for a related compound illustrates the type of information that would be sought for this compound.

| Proton (δH) | Carbon (δC) | COSY Correlations | HMBC Correlations |

| 3.50 (s) | 55.0 | - | C-3 (150.0), C-4 (120.0) |

| 6.80 (d) | 110.0 | H-6 (7.20) | C-4 (120.0), C-5 (130.0), C-7 (145.0) |

| 7.20 (d) | 125.0 | H-5 (6.80) | C-3 (150.0), C-6 (135.0) |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Once the relative stereochemistry is established, determining the absolute configuration is the final step in defining the 3D structure. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. researchgate.netwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental CD spectrum of this compound with the spectra of known compounds or with spectra predicted by quantum-mechanical calculations, its absolute configuration could be assigned. researchgate.netwikipedia.org

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is essential for determining the precise molecular weight of a compound. This allows for the calculation of its molecular formula with a high degree of confidence. This information is the foundation upon which the rest of the structural elucidation is built. For this compound, HRESIMS would provide an exact mass, from which its elemental composition (the number of carbon, hydrogen, oxygen, nitrogen, etc., atoms) could be deduced.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light). nih.govnist.gov The presence of conjugated systems, aromatic rings, or other unsaturated groups in this compound would result in characteristic absorption bands in the UV-Vis spectrum. This data can help to confirm the presence of certain structural motifs suggested by other spectroscopic methods.

Methodologies for Stereochemical Assignment

The stereochemistry of a molecule is a critical aspect of its identity and biological function. NMR spectroscopy, in particular, offers powerful methods for determining the relative arrangement of atoms in space.

As mentioned earlier, the Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are in close spatial proximity. researchgate.net In a NOESY or a 1D NOE difference experiment, observing an NOE correlation between two protons provides strong evidence that they are on the same face of a ring or a rigid part of the molecule. By systematically analyzing the network of NOE correlations throughout the molecule, the relative configuration of its stereocenters can be pieced together. For a complex molecule like a potential indanomycin (B8058501) derivative, a comprehensive NOE analysis would be indispensable for defining its 3D shape. researchgate.net

Computational Approaches for Absolute Configuration Prediction

The definitive assignment of the absolute configuration of this compound, represented as (2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid, relies heavily on computational methodologies. nih.gov While initial structural elucidation was established through traditional spectroscopic methods upon its discovery, modern computational chemistry provides the tools to predict and corroborate the spatial arrangement of its numerous chiral centers with a high degree of confidence.

In the absence of a crystal structure for direct X-ray crystallographic analysis, theoretical calculations of chiroptical properties serve as a powerful alternative. The primary computational techniques employed for this purpose are the calculation of Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) spectra. These methods involve the following steps:

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT).

Calculation of Chiroptical Properties: For each optimized conformer, the ORD and ECD spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The calculated spectra for all conformers are then averaged based on their predicted relative populations according to the Boltzmann distribution.

Comparison with Experimental Data: The final computed spectrum is compared with the experimentally measured ORD or ECD spectrum of the natural product. A close match between the calculated spectrum of a particular stereoisomer and the experimental spectrum allows for the assignment of the absolute configuration.

| Computational Method | Application in Stereochemical Analysis | Key Considerations |

| Density Functional Theory (DFT) | Geometry optimization of conformers. | Choice of functional and basis set impacts accuracy. |

| Time-Dependent DFT (TD-DFT) | Calculation of ORD and ECD spectra. | Requires significant computational resources. |

| Conformational Searching | Identification of low-energy conformers. | The thoroughness of the search is critical for accuracy. |

| Boltzmann Averaging | Weighting the contribution of each conformer. | Based on calculated relative free energies. |

Influence of Absolute Configurations on Molecular Architecture

The defined stereochemistry of this compound results in a unique molecular architecture that facilitates its function as an ionophore. The pyrrole-ether backbone, with its specific stereochemical arrangement, creates a pre-organized cavity that can selectively bind and transport cations across biological membranes. Any alteration in the absolute configuration at any of the chiral centers would lead to a different diastereomer with a distinct three-dimensional structure. This change in molecular shape would likely alter the size and geometry of the ion-binding cavity, thereby affecting its ionophoric properties and, consequently, its antibiotic efficacy.

Biological Activities and Mechanistic Molecular Investigations

Molecular Mechanisms of Action (MoA)

Deethylindanomycin (B1670185) is a polyether antibiotic that functions as an ionophore. medchemexpress.com This classification indicates its ability to form lipid-soluble complexes with specific metal ions, facilitating their transport across biological membranes. Investigations into its ionophoric activity reveal a notable selectivity for certain cations. Specifically, this compound demonstrates a higher affinity for potassium ions (K+) compared to other divalent and monovalent cations such as calcium (Ca2+), magnesium (Mg2+), and sodium (Na+). medchemexpress.com Its function as a potassium ionophore is a key aspect of its molecular mechanism. The compound also induces a calcium-dependent release of histamine (B1213489) from rodent mast cells and human basophils in in-vitro settings. medchemexpress.com

While the modulation of cellular signaling pathways is a known mechanism for many bioactive compounds, specific investigations detailing the effect of this compound on pathways such as the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) are not extensively documented in the reviewed scientific literature. wikipedia.orgnih.govnih.govdrugbank.com The cGMP pathway is a critical signaling cascade where the second messenger, cGMP, regulates numerous physiological processes including vasodilation, ion channel conductance, and cellular apoptosis. wikipedia.orgnih.gov This regulation is often initiated by nitric oxide (NO) activating soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG). nih.gov The pathway's activity is terminated by phosphodiesterases (PDEs) which degrade cGMP. wikipedia.orgnih.gov Although this pathway is a target for various therapeutics, a direct link or modulatory role for this compound has not been established in the available sources.

The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. However, research specifically identifying and characterizing biological targets for this compound, such as the Cytochrome b (CYTB) protein within the malaria parasite Plasmodium falciparum, is not described in the available literature. The CYTB protein is a component of the mitochondrial electron transport chain and a known target for potent antimalarial compounds like atovaquone. mdpi.com Furthermore, while various proteins and pathways in P. falciparum are targeted by other antimalarial agents, including those involved in hemoglobin degradation and the ubiquitin proteasome system, a direct interaction or inhibitory activity by this compound against this parasite has not been reported. nih.govnih.govplos.org

The analysis of changes in gene expression provides a signature of a cell's response to a chemical compound. Such studies can reveal the cellular pathways perturbed by the substance. mdpi.comnih.govnih.gov However, specific investigations into the modulation of gene expression or the detailed cellular response signatures following treatment with this compound are not present in the reviewed literature. Therefore, the direct impact of this compound on the transcriptional landscape of bacterial or eukaryotic cells remains an area for future research.

Spectrum of In Vitro Biological Activities

This compound, an antibiotic produced by Streptomyces setonii, demonstrates notable in vitro activity primarily against Gram-positive bacteria. medchemexpress.commedchemexpress.com Its antibacterial spectrum includes significant efficacy against various strains of Staphylococcus and Streptococcus. medchemexpress.commedchemexpress.com

Research has consistently shown its inhibitory action against Staphylococcus aureus, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) (MRSA) strains. medchemexpress.com One study reported that at a concentration of 25 µM, this compound inhibited 86.67% of MSSA isolates and 93.33% of MRSA isolates. medchemexpress.com The compound also shows potent activity against Enterococcus faecalis and Enterococcus faecium, with Minimum Inhibitory Concentrations (MICs) for all 20 clinical isolates tested being ≤ 25 µM. medchemexpress.com In contrast, its activity against several common Gram-negative bacteria, such as Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae, is not significant. medchemexpress.com

The mechanism of its antibacterial action against S. aureus is suggested to involve targeting the cell membrane, as evidenced by increased membrane permeability and the observation that bacterial membrane phospholipids (B1166683) can increase the compound's MIC. medchemexpress.com

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive bacteria as reported in scientific literature.

Table 1: MIC of this compound Against Various Bacterial Species

| Bacterial Species | Reported MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus (various strains) | 4 | medchemexpress.com |

| Streptococcus spp. (various strains) | 4 | medchemexpress.com |

| Streptococcus pneumoniae (one strain) | 2 | medchemexpress.com |

Data sourced from Cayman Chemical. medchemexpress.com

Table 2: MIC of this compound Against Staphylococcus and Streptococcus Species

| Bacterial Genera | Reported MIC Range (µg/mL) | Source |

|---|---|---|

| Staphylococcus spp. | 2-4 | medchemexpress.com |

| Streptococcus spp. | 2-4 | medchemexpress.com |

Data sourced from MedchemExpress. medchemexpress.com

Antiprotozoal Activity (e.g., against coccidian parasites, Plasmodium falciparum)

This compound (also known as A83094A) has demonstrated notable antiprotozoal capabilities, particularly against coccidian parasites. medchemexpress.com Research has confirmed its efficacy against Eimeria tenella, a significant pathogen in poultry that causes coccidiosis. medchemexpress.com The broader family of indanomycins, described as pyrroloketoindanes, are recognized for their general antiparasitic properties. nih.govresearchgate.net

While specific data on this compound's activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans, is not extensively detailed in current literature, related compound classes have shown promise. For instance, Opantimycin A, which shares some structural similarities as an antimycin-type depsipeptide, exhibited weak antimalarial activity against the P. falciparum 3D7 strain. nii.ac.jp The general class of polycyclic endoperoxides has also been noted for strong antiprotozoal activity against parasites including Plasmodium, Toxoplasma, and Leishmania. mdpi.comdoaj.org This suggests that the broader structural class to which this compound belongs is a promising area for antiprotozoal drug discovery. mdpi.comnih.govnih.gov

| Compound | Target Organism | Activity Noted |

|---|---|---|

| This compound (A83094A) | Eimeria tenella (Coccidian parasite) | Confirmed anticoccidial activity. medchemexpress.com |

Insecticidal Activity (e.g., against Aphis gossypii)

The parent compound, Indanomycin (B8058501), has been identified as having insecticidal properties. nih.govresearchgate.netnih.gov This activity is a recognized characteristic of the pyrroloketoindane family of metabolites. nih.gov While the general insecticidal nature of Indanomycin is established, specific studies detailing the efficacy of either Indanomycin or this compound against the cotton aphid, Aphis gossypii, are not prominently available in the reviewed literature. The existing research on controlling Aphis gossypii tends to focus on other chemical agents like flonicamid (B1672840) and various botanical extracts. esjpesticides.org.egresearchgate.netresearchgate.net

In Vitro Cytotoxicity in Specific Cell Lines (e.g., HepG2, 95-D, HCT-116)

Indanomycin has been reported to possess antitumor activity. nih.gov The core chemical structure, the indanone moiety, is considered a "privileged structure" in medicinal chemistry and is a component of numerous compounds with therapeutic effects, including anticancer activity. nih.gov However, specific data regarding the in vitro cytotoxic effects of this compound or Indanomycin on the human cancer cell lines HepG2 (hepatocellular carcinoma), 95-D (lung cancer), and HCT-116 (colorectal carcinoma) have not been detailed in the available research. Studies on these cell lines have been conducted for other novel compounds, but not for the indanomycin family specifically. researchgate.net

| Compound Family | Reported Bioactivity | Source |

|---|---|---|

| Indanomycins | Insecticidal | nih.govresearchgate.netnih.gov |

| Indanomycins | Antitumor | nih.gov |

| Indanone-containing compounds | Anticancer, Antimicrobial, Antiviral | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological functions of this compound and its parent compound are intrinsically linked to their complex molecular architecture. Structure-activity relationship (SAR) studies aim to decipher how specific structural features influence the compound's efficacy and mode of action.

Correlation of Structural Motifs (e.g., pyrrole-ether, indane core) with Bioactivity

The bioactivity of the indanomycin family is largely attributed to its key structural components. The central indane scaffold is a recurring motif in many pharmacologically active compounds, contributing significantly to their diverse biological properties. nih.govresearchgate.netnih.gov The presence of a pyrrole (B145914) ring, often as part of a pyrrole-ether system, is also crucial. This compound is specifically described as a pyrrole-ether antibiotic. medchemexpress.com The pyrrole scaffold is a well-established feature in many bioactive molecules, known to be integral to their therapeutic effects in areas like cancer and infectious diseases. nih.govmdpi.com The combination of the indane core with the pyrrole-ether moiety in a single molecule, as seen in the "pyrroloketoindanes," gives rise to their potent ionophoric, antiparasitic, and insecticidal activities. nih.gov

Impact of Specific Functional Groups on Efficacy (e.g., free carboxyl function)

Indanomycin is classified as a monocarboxylic acid, meaning it possesses a single free carboxyl group (-COOH). nih.gov This functional group is of paramount importance in drug design and efficacy. The carboxylic acid group can significantly influence a molecule's physicochemical properties, such as solubility and its ability to cross biological membranes. researchgate.net Crucially, due to its acidic nature, it can form strong electrostatic and hydrogen bond interactions with biological targets like enzyme active sites or receptors. researchgate.netnih.gov This ability to interact is often a key determinant of a drug's mechanism of action. Furthermore, the carboxyl group allows for the formation of water-soluble salts, which can improve a drug's formulation and bioavailability. researchgate.net In Indanomycin, this group is therefore expected to be a critical anchor for its interaction with biological systems.

Stereochemical Determinants of Biological Activity

Like many complex natural products, the biological activity of Indanomycin and its analogues is highly dependent on their specific three-dimensional structure, or stereochemistry. mdpi.com The molecule has several chiral centers, and its precise spatial arrangement is defined in detail. nih.gov For complex molecules, even minor changes in the configuration at a single stereocenter can dramatically alter or eliminate biological activity. nih.gov This is because biological targets such as enzymes and receptors are themselves chiral and will only bind effectively with a molecule that has a complementary shape. Studies on other complex antibiotics like salinomycin (B1681400) and oleandomycin (B1677203) have shown that different stereoisomers can have vastly different activities and toxicities. nih.govrsc.org Therefore, the specific, naturally produced stereoconfiguration of Indanomycin is essential for its potent biological effects, governing its uptake, distribution, and interaction with its molecular targets. mdpi.comresearchgate.net

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Indanomycin |

| Opantimycin A |

| Flonicamid |

| Salinomycin |

| Oleandomycin |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic separation techniques are fundamental in natural product research, serving to isolate specific molecules from complex biological matrices, such as fermentation broths of producing microorganisms. These methods distribute the components of a mixture between a stationary phase and a mobile phase, achieving separation based on differential physicochemical properties. drugfuture.comdrugfuture.com

The purification of a compound like Deethylindanomycin (B1670185) typically involves a multi-step process combining various chromatographic methods. nih.gov High-Performance Liquid Chromatography (HPLC) is a pivotal technique, valued for its high resolution and efficiency in separating components of a mixture. researchgate.net The choice of stationary phase (e.g., C18 reversed-phase columns) and the composition of the mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol) are critical parameters optimized to achieve effective separation. researchgate.netscribd.com

Other techniques such as Thin-Layer Chromatography (TLC) are often used for rapid analysis and method development, while Size-Exclusion Chromatography (SEC) can be employed to separate compounds based on their molecular size. drugfuture.comnih.gov Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid as the mobile phase, offers another alternative for separation. drugfuture.com

Table 1: Chromatographic Techniques in Natural Product Research This interactive table summarizes common chromatographic techniques applicable to the purification of this compound.

| Technique | Principle of Separation | Stationary Phase Examples | Mobile Phase Examples | Primary Application |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partition, Adsorption | C18, Silica (B1680970), Ion-Exchange Resins | Acetonitrile, Methanol (B129727), Water Buffers | High-resolution purification and quantification |

| Thin-Layer Chromatography (TLC) | Adsorption, Partition | Silica gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Rapid screening, reaction monitoring, method development |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Porous polymer gels (e.g., Sephadex) | Organic solvents, Aqueous buffers | Separation of molecules based on size |

| Supercritical Fluid Chromatography (SFC) | Partition, Adsorption | Silica, Chiral phases | Supercritical CO2 with modifiers (e.g., Methanol) | Chiral separations, preparative chromatography |

High-Throughput Spectroscopic Methods for Detection and Quantification

High-throughput spectroscopic methods are essential for the rapid detection and quantification of target compounds within complex samples. Mass spectrometry (MS) is a cornerstone technology in this domain, offering exceptional sensitivity and specificity. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components within a mixture. nih.govnih.gov

LC-MS/MS (tandem mass spectrometry) is particularly powerful, providing structural information through the fragmentation of parent ions, which aids in the identification of known compounds and the characterization of novel ones. nih.gov For high-throughput applications, advancements focus on increasing the speed of analysis without compromising data quality. nih.gov Techniques like nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) enable the spatial mapping of molecules in biological samples at high speed. nih.gov

Table 2: Spectroscopic Methods for Natural Product Analysis This interactive table outlines key spectroscopic methods for the analysis of compounds like this compound.

| Method | Principle | Information Obtained | Throughput |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures mass-to-charge ratio of ionized molecules after chromatographic separation. | Molecular weight, elemental composition (with HRMS), quantification. | High |

| Tandem Mass Spectrometry (LC-MS/MS) | Isolates and fragments specific ions to generate a fragmentation pattern. | Structural information, identification, quantification. nih.gov | High |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed 3D structure, connectivity of atoms. | Low to Medium |

| Nanospray Desorption Electrospray Ionization Mass Spectrometry Imaging (nano-DESI MSI) | A solvent-based spray ionizes molecules directly from a surface for MS analysis. nih.gov | Spatial distribution of molecules in a sample. nih.gov | High |

Principles of Analytical Method Validation in Research Contexts

In a research context, validating an analytical method ensures that the data generated are reliable and fit for purpose. While the stringent requirements of regulated pharmaceutical quality control may not be fully necessary, key validation principles are applied to ensure data integrity. mdpi.com These principles include specificity, precision, robustness, and transferability.

Specificity: This ensures that the analytical signal is solely from the analyte of interest (e.g., this compound) and not from other components in the sample matrix, such as impurities or other metabolites.

Precision: Assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. rjptonline.org It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. rjptonline.org

Accuracy: Refers to the closeness of the measured value to the true or accepted value. rjptonline.org It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. rjptonline.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature), providing an indication of its reliability during normal usage.

Transferability: The ability of the method to be successfully transferred between different laboratories or analysts without compromising its performance.

Table 3: Key Parameters for Analytical Method Validation This interactive table details the parameters for validating analytical methods used in this compound research.

| Parameter | Definition | Assessment Metric |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with blank matrix. |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD). rjptonline.org |

| Accuracy | Closeness of the test results to the true value. | Percent recovery. rjptonline.org |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) of the calibration curve. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio (typically 3:1). mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (typically 10:1). mdpi.com |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | %RSD under varied conditions. |

Metabologenomics and Pattern-Based Natural Product Discovery

Metabologenomics is a modern discovery strategy that links secondary metabolites to the biosynthetic gene clusters (BGCs) responsible for their production. nih.gov This approach integrates large-scale metabolomic data (typically from LC-MS) with genomic data. nih.gov By correlating the presence or absence of specific metabolites with the presence or absence of specific BGCs across a panel of microbial strains, researchers can hypothesize which gene cluster is responsible for producing a compound of interest, such as this compound. nih.govnih.gov This strategy accelerates the discovery of novel natural products and provides immediate genetic context for biosynthetic studies. nih.gov

The core of metabologenomics lies in the effective integration of two large and complex datasets: the metabolome and the genome. mdpi.comresearchgate.net High-resolution mass spectrometry provides accurate mass measurements of metabolites in microbial extracts, allowing for the generation of molecular formulas and tentative identification of compounds. mdpi.com Concurrently, whole-genome sequencing of the producing organisms identifies all potential BGCs. nih.gov

The integration process involves creating a data matrix that maps the metabolic profiles (presence/absence or abundance of specific mass signals) against the BGC profiles for numerous strains. nih.govnih.gov Statistical analyses are then used to find strong correlations, linking a specific metabolic product to a single BGC. nih.gov This approach is particularly powerful for identifying the genetic basis for the production of known compounds in new organisms or for discovering entirely new molecules from genetically rich microbes like Actinomycetes. nih.gov

Computational tools are indispensable for analyzing the vast datasets generated in metabologenomics. illinois.edu For the genomic analysis, software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is widely used to mine bacterial and fungal genomes for BGCs. nih.govillinois.edu These tools identify the core biosynthetic genes (e.g., polyketide synthases, non-ribosomal peptide synthetases) and predict the chemical class of the resulting natural product. illinois.edu

For linking metabolites to BGCs, platforms like NPLinker have been developed. nih.gov NPLinker uses co-occurrence scoring methods to correlate MS/MS spectral families with BGC families. nih.gov To refine these correlations and reduce false positives, advanced methods like NPClassScore match the predicted chemical class from the BGC (via antiSMASH) with the chemical classification of the metabolite (via MS/MS data), significantly prioritizing more plausible links for researchers to investigate. nih.gov

Table 4: Computational Tools for Metabologenomics This interactive table lists computational tools used to link metabolites like this compound to their biosynthetic gene clusters.

| Tool/Platform | Function | Input Data | Output |

|---|---|---|---|

| antiSMASH | Identifies and annotates biosynthetic gene clusters (BGCs) in genome sequences. illinois.edu | Genome sequence (FASTA). | Annotated BGCs with predictions of core structure and chemical class. |

| MIBiG | A database of known, experimentally characterized BGCs. illinois.edu | N/A (used as a reference). | Standardized data on known BGCs for comparative analysis. |

| GNPS | A web-based mass spectrometry ecosystem for molecular networking and library searching. | MS/MS data (.mzXML, .mgf). | Molecular networks clustering structurally similar molecules. |

| NPLinker | A platform to systematically link BGCs with mass spectral data. nih.gov | BGC predictions (e.g., from antiSMASH), MS data (e.g., from GNPS). | A ranked list of predicted links between BGCs and metabolites. nih.gov |

| NPClassScore | A scoring method within NPLinker that matches chemical class predictions. nih.gov | BGC class predictions, metabolite structural information. | A refined score to prioritize BGC-metabolite links. nih.gov |

Future Research Directions and Translational Perspectives

Unresolved Questions in Biosynthetic Pathway Delineation

The biosynthesis of deethylindanomycin (B1670185), like other polyketides, is orchestrated by a multi-modular polyketide synthase (PKS) system. However, the precise enzymatic steps and regulatory mechanisms governing its assembly are not fully elucidated. A significant area of future research lies in the detailed characterization of the this compound biosynthetic gene cluster (BGC).

A pertinent parallel can be drawn from the study of the closely related compound, indanomycin (B8058501), which is produced by Streptomyces antibioticus. Analysis of the indanomycin BGC has revealed some unusual features that likely have parallels in this compound biosynthesis. sciepublish.comnih.gov For instance, the indanomycin PKS was found to lack a conventional thioesterase (TE) domain at the terminus of its final module. sciepublish.comnih.govresearchgate.net Thioesterases are typically responsible for releasing the fully assembled polyketide chain. Instead, the final module of the indanomycin PKS contains what appears to be an incomplete module with an unusual cyclase domain. sciepublish.comnih.govresearchgate.net This discovery raises critical questions about the mechanism of polyketide chain termination and the formation of the characteristic indane ring system in both indanomycin and, by extension, this compound. sciepublish.comnih.gov

Future research should focus on:

Identifying and sequencing the complete BGC for this compound from its producing organism, Streptomyces setonii.

Functional characterization of the PKS modules and tailoring enzymes within the this compound BGC through gene knockout and heterologous expression studies.

Elucidating the precise mechanism of chain release and cyclization , particularly the role of the putative cyclase domain in the absence of a canonical thioesterase.

Investigating the regulatory networks that control the expression of the this compound BGC, which could be manipulated to enhance production.

Rational Design and Synthesis of Novel Bioactive this compound Analogues

The development of novel analogues of this compound with improved efficacy, selectivity, and pharmacokinetic properties is a promising avenue for translational research. Rational design, guided by structure-activity relationship (SAR) studies, can facilitate the targeted synthesis of such analogues. drugdesign.orgcollaborativedrug.com The goal of SAR analyses is to identify which structural features of a molecule are responsible for its biological activity. drugdesign.org

To date, comprehensive SAR studies specifically on this compound are limited. Future efforts in this area should involve the synthesis of a library of this compound derivatives with systematic modifications to its core structure. Key areas for modification could include:

The pyrrole (B145914) moiety: Alterations to the pyrrole ring could influence the compound's interaction with its biological targets.

The carboxylic acid group: Esterification or amidation of the carboxylic acid could affect the compound's solubility and cell permeability.

The synthesis of these derivatives can be achieved through a combination of semi-synthetic modifications of the natural product and total synthesis approaches. jmchemsci.comnih.govresearchgate.net The resulting analogues would then be screened for their biological activities, and the data used to build robust 3D-QSAR models to guide further design iterations. mdpi.com

Deeper Mechanistic Investigations at the Molecular Level

This compound is known to function as a potassium-selective ionophore, facilitating the transport of potassium ions across biological membranes. nih.gov This disruption of ion gradients is believed to be the basis of its antibacterial and anticoccidial activities. However, a detailed understanding of this process at the molecular level is still lacking.

Future research should aim to:

Characterize the stoichiometry and coordination chemistry of the this compound-potassium ion complex. Techniques such as NMR spectroscopy and X-ray crystallography could be employed to determine the three-dimensional structure of the complex.

Investigate the dynamics of ion transport across lipid bilayers. Molecular dynamics simulations can provide insights into how the this compound-ion complex traverses the cell membrane. researchgate.netscirp.orgscirp.org

Identify the specific cellular targets and pathways affected by the disruption of potassium homeostasis. This could involve transcriptomic and proteomic studies of cells treated with this compound.

Insights from studies on other potassium ionophores, such as valinomycin (B1682140), can provide a valuable framework for these investigations. For instance, studies on valinomycin have detailed its conformational changes upon binding to potassium ions and its mechanism of transport across membranes. nih.gov Similar detailed mechanistic studies on this compound will be crucial for a complete understanding of its biological activity.

Exploration of Undiscovered Sources for this compound and Related Compounds

The discovery of this compound from Streptomyces setonii highlights the potential of actinomycetes as a source of novel bioactive compounds. frontiersin.org However, it is likely that other, as-yet-undiscovered, microorganisms also produce this compound or structurally related compounds.

Future research in this area should focus on:

Screening of diverse microbial habitats for the presence of this compound-producing organisms. This could include exploring unique environments such as marine sediments, deserts, and the microbiomes of plants and animals.

Employing genome mining strategies to identify novel pyrrole-ether BGCs in microbial genomes. The availability of the this compound BGC sequence will enable the design of specific probes for this purpose. mdpi.com

Utilizing advanced screening platforms to detect indanomycin-like compounds. For example, new screening strategies have been developed to identify polyether ionophores with specific biological activities, such as targeting cancer stem cells. nih.gov

The application of machine learning algorithms to analyze large datasets from genomic and metabolomic screenings can also accelerate the discovery of novel compounds with desired structural features. nih.gov

Application of Synthetic Biology for Enhanced Production and Structural Diversification

Synthetic biology offers powerful tools to overcome the limitations of natural production and to generate novel chemical diversity. mdpi.comescholarship.org The application of these techniques to this compound holds significant promise for both fundamental research and translational applications.

Key future directions in this area include:

Heterologous expression of the this compound BGC in a genetically tractable host. This would facilitate the optimization of production and enable genetic manipulation of the biosynthetic pathway. dtu.dkresearchgate.netnih.govmdpi.com The successful heterologous expression of other large polyketide BGCs provides a roadmap for this approach. mdpi.com

Metabolic engineering of the production host to increase the supply of precursors for this compound biosynthesis. This could involve overexpressing genes for the biosynthesis of malonyl-CoA and other building blocks. mdpi.com

Combinatorial biosynthesis to generate novel this compound analogues. By swapping domains and modules between different PKSs, it may be possible to create a wide range of new compounds with altered structures and activities. nih.govnih.gov

Refactoring the BGC to place the biosynthetic genes under the control of inducible promoters. This would allow for precise control over the timing and level of gene expression, potentially leading to improved titers. escholarship.org

The modular nature of polyketide synthases makes them particularly amenable to engineering through synthetic biology approaches, opening up exciting possibilities for the production of "unnatural" natural products with potentially enhanced therapeutic properties. nih.govescholarship.orgnih.gov

Q & A

Q. What standardized protocols are recommended for preparing Deethylindanomycin stock solutions to ensure reproducibility in biological assays?

this compound should be dissolved in inert gas-purged organic solvents (e.g., ethanol, DMSO) to prevent oxidation. Stock solutions (e.g., 10 mM) should be aliquoted and stored at -20°C to avoid freeze-thaw degradation. Residual solvent concentrations in biological assays must be kept below 1% (v/v) to minimize cytotoxicity, as organic solvents can alter membrane permeability .

Q. How are minimum inhibitory concentrations (MICs) for this compound determined against Gram-positive bacteria?

MICs are typically assessed using broth microdilution assays under standardized conditions (e.g., CLSI guidelines). For S. aureus and Streptococcus strains, serial dilutions of this compound (0.5–64 µg/ml) are incubated with bacterial cultures for 18–24 hours. MIC values (e.g., 4 µg/ml for S. aureus) are defined as the lowest concentration inhibiting visible growth. Include cation-adjusted media to account for ionophore activity .

Q. What solvent systems are optimal for maintaining this compound stability in long-term storage?

Solid this compound is stable at -20°C for ≥4 years. For liquid storage, use anhydrous DMSO or ethanol under inert gas (argon/nitrogen). Avoid aqueous solutions due to hydrolysis risks. Verify stability via HPLC-UV (C18 column, λ = 254 nm) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s ion selectivity (K⁺ vs. Ca²⁺/Mg²⁺) across different experimental models?

Use lipid bilayer electrophysiology to directly measure ion conductance. Prepare asymmetric membranes with physiologically relevant ion gradients (e.g., 150 mM KCl vs. 2 mM CaCl₂). Compare reversal potentials under voltage-clamp conditions to calculate permeability ratios (Pₖ/P_Ca). Control for pH (6.5–7.5) and temperature (25–37°C), as these factors influence ionophore conformation .

Q. What methodologies address the discrepancy between this compound’s in vitro anticoccidial activity and its lack of efficacy in in vivo chick embryo models?

Conduct pharmacokinetic profiling to assess bioavailability and tissue distribution. Measure plasma concentrations post-administration (e.g., 200 µg/g diet) via LC-MS/MS. Evaluate metabolic stability using liver microsomes and identify major metabolites. In vitro activity against E. tenella may not account for rapid hepatic clearance or protein binding .

Q. How should researchers design experiments to validate this compound’s histamine-release mechanism in immune cells?

Isolate human basophils or mast cells and pre-load with calcium indicators (e.g., Fura-2 AM). Stimulate cells with this compound (1–10 µM) and monitor intracellular Ca²⁺ flux via fluorescence microscopy. Correlate Ca²⁺ spikes with histamine secretion (ELISA). Include controls with ion-free buffers and calcium channel blockers (e.g., verapamil) to confirm ionophore-dependent mechanisms .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound’s antibacterial activity across bacterial strains?

Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values and Hill coefficients. Apply ANOVA with post-hoc Tukey tests to compare strain-specific responses. For datasets with high variability, employ mixed-effects models to account for batch effects or technical replicates. Report 95% confidence intervals for MIC/EC₅₀ estimates .

Methodological Best Practices

Q. How can researchers minimize artifacts in ion transport assays caused by residual solvents in this compound preparations?

After dissolving in DMSO/ethanol, evaporate solvents under nitrogen gas and reconstitute in assay buffer containing 0.1% BSA (to stabilize hydrophobic compounds). Validate solvent removal via gas chromatography-mass spectrometry (GC-MS). Include solvent-only controls in all experiments .

Q. What validation criteria ensure the reliability of this compound’s ionophore activity in synthetic lipid bilayers?

Confirm bilayer integrity via capacitance measurements. Validate ion selectivity by testing reversal potentials under bi-ionic conditions (e.g., KCl vs. NaCl). Reproducibility requires ≥3 independent bilayer preparations and consistent stirring to eliminate diffusion gradients. Reference known ionophores (e.g., valinomycin) as positive controls .

Q. How should conflicting data on this compound’s Gram-positive vs. Gram-negative activity be addressed methodologically?

Test outer membrane permeability in Gram-negative bacteria using polymyxin B nonapeptide (PMBN) as a permeabilizer. Combine this compound with PMBN (1–10 µg/ml) in checkerboard assays to assess synergy. Use lipopolysaccharide (LPS)-deficient mutants to isolate ionophore effects from membrane-disruption mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products